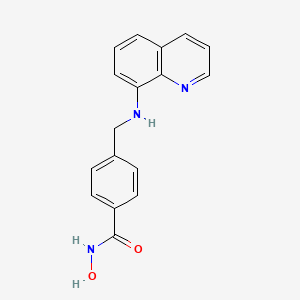
Antibacterial agent 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 27 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications due to its potent antibacterial properties and relatively low toxicity to human cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 27 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid derivative. Subsequent steps may involve halogenation, nitration, or sulfonation to introduce functional groups that enhance antibacterial activity. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to increase yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain the desired reaction environment. Purification steps, such as crystallization and chromatography, are crucial to obtain a high-purity product suitable for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 27 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions may be used to alter the oxidation state of certain atoms within the molecule, affecting its reactivity.
Substitution: Common in the modification of this compound, substitution reactions involve replacing one functional group with another to improve efficacy or reduce side effects.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its antibacterial activity.
Applications De Recherche Scientifique
Antibacterial agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of antibacterial agent 27 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This binding inhibits the enzyme’s activity, leading to weakened cell walls and ultimately causing bacterial cell lysis. The compound may also interfere with other bacterial processes, such as protein synthesis and DNA replication, further contributing to its antibacterial effects.
Comparaison Avec Des Composés Similaires
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Similar mechanism of action but with a broader spectrum of activity.
Tetracyclines: Inhibit protein synthesis rather than cell wall synthesis.
Quinolones: Target bacterial DNA replication.
Uniqueness: Antibacterial agent 27 is unique in its specific binding affinity and the stability of its functional groups, which contribute to its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its relatively low toxicity to human cells also makes it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C18H14N6 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H14N6/c19-9-11-1-3-12(4-2-11)10-24-8-7-13-15(24)6-5-14-16(13)17(20)23-18(21)22-14/h1-8H,10H2,(H4,20,21,22,23) |
Clé InChI |
IZYHVTAYLHFZSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)

![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)

![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)



![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)
![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
